molecular formula C27H28N2 B12801743 EX-10-542A free base CAS No. 3297-28-7

EX-10-542A free base

カタログ番号: B12801743
CAS番号: 3297-28-7
分子量: 380.5 g/mol
InChIキー: DEBHUBICAZKJGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This article compares these analogs to outline possible similarities and differences in structure, synthesis, and functionality.

特性

CAS番号

3297-28-7

分子式

C27H28N2

分子量

380.5 g/mol

IUPAC名

5-benzyl-11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzazepine

InChI

InChI=1S/C27H28N2/c1-28-17-15-22(16-18-28)27-24-12-6-5-11-23(24)20-29(19-21-9-3-2-4-10-21)26-14-8-7-13-25(26)27/h2-14H,15-20H2,1H3

InChIキー

DEBHUBICAZKJGI-UHFFFAOYSA-N

正規SMILES

CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of EX-10-542A free base involves several steps, starting from the appropriate precursors. The key steps include:

Industrial Production Methods

Industrial production of EX-10-542A free base follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

化学反応の分析

Types of Reactions

EX-10-542A free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

EX-10-542A free base has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of EX-10-542A free base involves its interaction with specific molecular targets and pathways. It is known to:

類似化合物との比較

Structural and Physicochemical Comparison

Key physicochemical parameters of structurally related compounds are summarized below:

Table 1: Physicochemical Properties of Analogs

Parameter CAS 1033610-45-5 CAS 1046861-20-4
Molecular Formula C₇H₈BrNO₂ C₆H₅BBrClO₂
Molecular Weight 218.05 g/mol 235.27 g/mol
Solubility 0.864 mg/mL 0.24 mg/mL
LogP (XLOGP3) 2.15 2.15 (similar)
Polar Surface Area 31.35 Ų 40.46 Ų
CYP Inhibition CYP1A2 None
BBB Permeability Yes Yes

Both compounds show blood-brain barrier (BBB) permeability, suggesting CNS applicability .

Pharmacological and Functional Properties

  • CAS 1033610-45-5 : Inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism, which may lead to drug-drug interactions. High gastrointestinal (GI) absorption and moderate bioavailability (0.55 score) suggest oral applicability .
  • CAS 1046861-20-4 : Lacks CYP inhibition but exhibits similar GI absorption and BBB penetration. Its higher molecular weight and chlorine substituent may enhance stability but reduce solubility .

Similarity Analysis

Similarity scores (0.71–0.87) between CAS 1046861-20-4 and analogs like (3-Bromo-5-chlorophenyl)boronic acid highlight shared brominated aromatic cores. Such structural motifs are critical for binding affinity in kinase inhibitors or boron-based therapeutics .

Q & A

Q. What are the primary analytical techniques recommended for characterizing the structural integrity of EX-10-542A free base in experimental settings?

Methodological Answer: Characterization should involve a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires adherence to standardized protocols, calibration with reference materials, and peer validation of spectral interpretations. For novel compounds, ensure full experimental details (e.g., solvent systems, column specifications) are documented to enable replication .

Q. How should researchers design dose-response experiments to evaluate EX-10-542A free base’s bioactivity while minimizing cytotoxicity?

Methodological Answer:

  • Step 1 : Establish a cytotoxicity baseline using cell viability assays (e.g., MTT or ATP-based assays) across a broad concentration range.
  • Step 2 : Narrow the range to subtoxic doses and measure target-specific activity (e.g., enzyme inhibition, receptor binding).
  • Step 3 : Use statistical models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Include positive and negative controls, and validate results across biological replicates. Document deviations from established protocols to address variability .

Q. What criteria should guide the selection of solvents for EX-10-542A free base in solubility and stability studies?

Methodological Answer: Prioritize solvents with low chemical reactivity (e.g., DMSO for stock solutions, PBS for aqueous studies). Assess stability via accelerated degradation studies under varying pH, temperature, and light conditions. Use HPLC to quantify degradation products and determine shelf-life. Cross-reference pharmacopeial guidelines for solvent compatibility .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to address low reproducibility in EX-10-542A free base’s pharmacokinetic parameters?

Methodological Answer:

  • Factor 1 : Standardize animal models (e.g., age, strain, diet) and dosing regimens.
  • Factor 2 : Validate analytical methods (e.g., LC-MS/MS) for plasma concentration measurements with spike-and-recovery experiments.
  • Factor 3 : Conduct inter-laboratory studies to identify protocol discrepancies. Publish raw data (e.g., pharmacokinetic curves) and statistical variability metrics to enhance transparency .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations of EX-10-542A free base’s binding affinities?

Q. How should researchers design a longitudinal study to assess EX-10-542A free base’s metabolic stability across species?

Methodological Answer:

  • Design : Use liver microsomes or hepatocytes from multiple species (human, rat, mouse). Measure metabolite formation via LC-MS at timed intervals.
  • Analysis : Apply Michaelis-Menten kinetics to compare intrinsic clearance rates. Use ANOVA to assess interspecies variability, and correlate findings with cytochrome P450 isoform expression data. Include negative controls (e.g., heat-inactivated microsomes) to confirm enzymatic activity .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing contradictory in vitro and in vivo efficacy data for EX-10-542A free base?

Methodological Answer:

  • Method 1 : Meta-analysis to aggregate data from independent studies, weighted by sample size and experimental rigor.
  • Method 2 : Bayesian hierarchical modeling to account for variability in experimental conditions (e.g., cell lines, animal models). Report confidence intervals and effect sizes to contextualize contradictions .

Q. How can researchers ensure robust validation of EX-10-542A free base’s target selectivity in complex biological matrices?

Methodological Answer:

  • Step 1 : Use orthogonal assays (e.g., biochemical assays, cellular thermal shift assays) to confirm target engagement.
  • Step 2 : Employ proteome-wide profiling (e.g., affinity pulldown with quantitative MS) to identify off-target interactions.
  • Step 3 : Compare results with structurally analogous compounds to infer structure-activity relationships (SAR). Document false-positive rates and limit-of-detection thresholds .

Experimental Design Challenges

Q. What methodologies mitigate batch-to-batch variability in EX-10-542A free base synthesis for preclinical studies?

Methodological Answer:

  • Strategy 1 : Implement quality-by-design (QbD) principles to control critical synthesis parameters (e.g., temperature, catalyst purity).
  • Strategy 2 : Use orthogonal analytical techniques (e.g., XRD for crystallinity, DSC for thermal stability) to characterize each batch.
  • Strategy 3 : Establish acceptance criteria (e.g., ≥95% purity, ≤2% impurities) and discard non-conforming batches. Publish batch records and stability data in supplementary materials .

Q. How should researchers integrate multi-omics data to elucidate EX-10-542A free base’s mechanism of action?

Methodological Answer:

  • Pipeline : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets.
  • Analysis : Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify perturbed biological networks.
  • Validation : Apply CRISPR/Cas9 knockout models to confirm key targets.
    Address false discovery rates (FDR) via Benjamini-Hochberg correction .

Data Presentation and Reproducibility

Q. What guidelines should govern the inclusion of raw and processed data in publications on EX-10-542A free base?

Methodological Answer:

  • Raw Data : Provide instrument output files (e.g., NMR FIDs, MS spectra) in public repositories (e.g., Zenodo).
  • Processed Data : Include annotated chromatograms, spectral assignments, and statistical summaries in main figures or tables.
  • Metadata : Document experimental conditions (e.g., humidity, equipment calibration dates) to enable replication.
    Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can peer reviewers critically assess the validity of EX-10-542A free base’s reported bioactivity claims?

Methodological Answer:

  • Check 1 : Scrutinize dose-response curves for appropriate curve-fitting (e.g., Hill slopes within expected ranges).
  • Check 2 : Verify that controls (e.g., vehicle, reference inhibitors) are included in all assays.
  • Check 3 : Demand raw data for outlier analysis and statistical re-testing.
    Refer to community standards like ARRIVE for preclinical studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。